molecular formula C19H32NO4P B10770930 [1-Amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate

[1-Amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate

Cat. No.: B10770930
M. Wt: 369.4 g/mol
InChI Key: LNMFICMTNRORPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VPC03090-P, also known as [1-amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate, is a synthetic organic compound. It is a phosphorylated derivative of VPC03090, which is an analog of FTY-720 (fingolimod). VPC03090-P acts as an antagonist for sphingosine-1-phosphate receptors, specifically S1PR1 and S1PR3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

VPC03090-P is synthesized from its precursor, VPC03090, through phosphorylation by sphingosine kinase 2. The synthetic route involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

VPC03090-P undergoes several types of chemical reactions, including:

    Phosphorylation: Conversion of VPC03090 to VPC03090-P.

    Binding Reactions: Interaction with sphingosine-1-phosphate receptors.

Common Reagents and Conditions

Major Products Formed

    Phosphorylation: The major product is VPC03090-P.

    Binding Reactions: The major products are the receptor-ligand complexes formed during binding studies.

Mechanism of Action

VPC03090-P exerts its effects by acting as an antagonist for sphingosine-1-phosphate receptors, specifically S1PR1 and S1PR3. The compound binds to these receptors, inhibiting their activation and subsequent signaling pathways. This leads to a reduction in immune cell trafficking, vascular barrier integrity, and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VPC03090-P is unique in its ability to selectively antagonize S1PR1 and S1PR3, making it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .

Properties

Molecular Formula

C19H32NO4P

Molecular Weight

369.4 g/mol

IUPAC Name

[1-amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate

InChI

InChI=1S/C19H32NO4P/c1-2-3-4-5-6-7-9-16-10-8-11-17(12-16)18-13-19(20,14-18)15-24-25(21,22)23/h8,10-12,18H,2-7,9,13-15,20H2,1H3,(H2,21,22,23)

InChI Key

LNMFICMTNRORPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=CC=C1)C2CC(C2)(COP(=O)(O)O)N

Origin of Product

United States

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